molecular formula C15H28O B1642944 1,2-Epoxycyclopentadecane

1,2-Epoxycyclopentadecane

Cat. No.: B1642944
M. Wt: 224.38 g/mol
InChI Key: DAJSMXMRMNHEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Epoxycyclopentadecane is a cyclic epoxide of potential interest in organic synthesis and materials science research. The compound is characterized by a fifteen-membered carbon ring with a reactive three-membered epoxide ring, making it a valuable intermediate for further chemical modifications. Applications & Research Value: The primary research value of this compound lies in its use as a chemical synthesis building block. The strained epoxide ring is susceptible to ring-opening reactions, allowing researchers to synthesize a variety of functionalized cyclopentadecane derivatives. These reactions are typically catalyzed by acids or bases and can be used to introduce other functional groups, such as alcohols, ethers, or amines, into the macrocyclic structure. This makes it a potential precursor in the development of novel macrocyclic compounds, fragrance materials, or polymers. Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Specific handling and storage conditions for this compound are not currently available. It is recommended to consult the safety data sheet (SDS) for detailed hazard information. As a general practice, chemicals should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16-oxabicyclo[13.1.0]hexadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-2-4-6-8-10-12-14-15(16-14)13-11-9-7-5-3-1/h14-15H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJSMXMRMNHEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC2C(O2)CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1,2 Epoxycyclopentadecane

Nucleophilic Ring-Opening Reactions

The reaction of 1,2-Epoxycyclopentadecane with nucleophiles is a cornerstone of its chemistry, providing a direct method for introducing a wide range of functional groups. These transformations are typically characterized by high stereospecificity and predictable regioselectivity, governed by the reaction mechanism, which is influenced by the nature of the nucleophile and the reaction conditions.

The ring-opening of epoxides can proceed through mechanisms with SN1 or SN2 characteristics, which dictates the reaction's selectivity. libretexts.org

Chemo-selectivity: In molecules with multiple electrophilic sites, the strained epoxide ring is a highly reactive electrophile, often reacting preferentially with nucleophiles.

Regio-selectivity: The site of nucleophilic attack on the this compound ring is determined by the reaction conditions.

Under basic or neutral conditions , the reaction follows a pure SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For the symmetrical this compound, both carbon atoms are sterically equivalent, so regioselectivity is not a factor. However, in substituted macrocyclic epoxides, attack would occur at the least substituted position. libretexts.orgchemistrysteps.com

Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The transition state has significant SN1 character, with a partial positive charge developing on the carbon atoms. libretexts.orgchemistrysteps.com The nucleophile then attacks the carbon atom that can best stabilize this positive charge. In the case of an unsubstituted ring like this compound, this distinction is moot, but for substituted analogs, the attack would favor the more substituted carbon. libretexts.org

Stereo-selectivity: Nucleophilic ring-opening of epoxides is a stereospecific process. The reaction proceeds via an SN2-type backside attack, resulting in an inversion of configuration at the carbon atom being attacked. libretexts.org This leads to anti-dihydroxylation products, where the two newly introduced functional groups are on opposite faces of the ring plane, resulting in a trans configuration. libretexts.orglibretexts.org

The pH of the reaction medium is a critical parameter that controls both the reactivity and the regioselectivity of the ring-opening process. semanticscholar.orgresearchgate.net

The strained ring of this compound readily reacts with a variety of strong and weak nucleophiles. libretexts.org

Amines: Primary and secondary amines are effective nucleophiles that open the epoxide ring to yield corresponding amino alcohols. The reaction typically proceeds under neutral or base-catalyzed conditions. The reaction between a primary amine and an epoxy group forms a secondary amine, which can then react with another epoxy group to form a tertiary amine. researchgate.net This reactivity is fundamental in the formation of epoxy resins and cross-linked polymer networks. researchgate.netresearchgate.net The low steric hindrance and high intrinsic nucleophilicity of some amines contribute to exceptional reactivity. nih.gov

Alcohols: In the presence of an acid or base catalyst, alcohols act as nucleophiles to open the epoxide, forming hydroxy ethers. Acid-catalyzed alcoholysis results in the nucleophile attacking the more substituted carbon, while base-catalyzed opening involves attack at the less substituted carbon. libretexts.org For this compound, this reaction would yield a 2-alkoxycyclopentadecanol.

Thiols: Thiols are excellent nucleophiles for epoxide ring-opening, a reaction often referred to as a "thiol-epoxy click reaction" due to its efficiency and high selectivity. mdpi.commagtech.com.cn The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent thiolate anion nucleophile. magtech.com.cnutwente.nl This thiolate then attacks one of the epoxide carbons, leading to the formation of a β-hydroxy thioether. mdpi.com The reaction is highly regioselective, occurring at the less substituted carbon, and proceeds with high yields under mild conditions. magtech.com.cnmdpi.com

The table below summarizes the outcomes of these nucleophilic attacks on this compound.

NucleophileConditionsProduct TypeMechanismStereochemistry
**Amine (R-NH₂) **Neutral/Heatβ-Amino alcoholSN2trans
Alcohol (R-OH) Acid (H⁺)β-Hydroxy etherSN1-liketrans
Alcohol (R-OH) Base (RO⁻)β-Hydroxy etherSN2trans
Thiol (R-SH) Base (e.g., LiOH)β-Hydroxy thioetherSN2trans

Electrophilic Activation and Rearrangement Pathways

Under acidic conditions, this compound can undergo activation, leading to isomerization and other rearrangement reactions. These transformations are initiated by the protonation of the epoxide oxygen, which weakens the C-O bonds and facilitates cleavage.

The treatment of epoxides with acid can lead to a variety of isomerization products. In the presence of aqueous acid, this compound is hydrolyzed to form cyclopentadecane-1,2-diol. libretexts.org This reaction proceeds via a backside attack of water on the protonated epoxide, resulting in a trans-diol. libretexts.org

In the absence of a strong nucleophile, the protonated epoxide can undergo rearrangement. This process involves the formation of a carbocation intermediate (or a transition state with significant carbocation character), which can then be stabilized by hydride or alkyl shifts. For large rings like cyclopentadecane (B1582441), transannular hydride shifts are possible, potentially leading to a mixture of isomeric ketones and alcohols. More complex, powerful cycloisomerization reactions can be initiated in certain neopentylic epoxides, leading to the formation of new ring systems such as tetralins and chromanes, though this specific pathway is less likely for a simple macrocyclic epoxide without specific functionalities. nih.gov

Epoxides can rearrange to form carbonyl compounds, a reaction often catalyzed by Lewis acids or Brønsted acids. This transformation typically involves a 1,2-hydride shift following the opening of the protonated epoxide ring. For this compound, acid-catalyzed rearrangement could theoretically lead to the formation of cyclopentadecanone (B167302). The mechanism involves the protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a secondary carbocation. A subsequent 1,2-hydride shift to this carbocationic center would yield a protonated ketone, which upon deprotonation gives the final cyclopentadecanone product. This pathway represents a ring contraction of the transiently formed hydroxy-carbocation intermediate.

Polymerization and Oligomerization Mechanisms Initiated by Epoxide Ring-Opening

This compound can serve as a monomer in ring-opening polymerization (ROP) to produce polyethers. This process can be initiated by cationic, anionic, or coordination catalysts.

Cationic ring-opening polymerization is a common method for epoxides. mdpi.com The reaction is typically initiated by a proton or Lewis acid, which activates the monomer. Propagation proceeds through the nucleophilic attack of a monomer on the activated, growing polymer chain end. mdpi.com For epoxides, this can occur via two primary mechanisms: mdpi.com

Active Chain End Mechanism (ACEM): The growing species are tertiary oxonium ions at the end of the polymer chain.

Activated Monomer Mechanism (AMM): Propagation involves the addition of an activated (e.g., protonated) monomer to a neutral hydroxyl group at the end of the growing chain.

These polymerization reactions can be used to synthesize oligomers or high-molecular-weight polymers. scispace.commdpi.com The properties of the resulting poly(cyclopentadecane ether) would depend on the molecular weight and the stereochemistry of the polymer chain, which can be influenced by the choice of catalyst and reaction conditions.

Advanced Derivatization Strategies for Functionalization

The strained three-membered ring of this compound serves as a versatile functional group, amenable to a variety of derivatization strategies that introduce new functionalities and expand its synthetic utility. These transformations allow for the controlled modification of the macrocyclic backbone, paving the way for the synthesis of more complex and functionally diverse molecules.

Carbonylation reactions of epoxides represent a highly efficient method for the synthesis of five-membered cyclic carbonates. This transformation is particularly valuable as it utilizes carbon dioxide (CO₂), an abundant and renewable C1 feedstock, in an atom-economical manner. The reaction involves the formal insertion of CO₂ into the C-O bonds of the epoxide ring. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of epoxide carbonylation are well-established and can be applied to this macrocyclic substrate.

The coupling of CO₂ with epoxides is typically facilitated by catalysts to overcome the thermodynamic stability of carbon dioxide. A range of catalytic systems, including metal-based catalysts and organocatalysts, have been developed for this purpose. For instance, bifunctional organocatalysts, such as phosphonium salts bearing alcohol moieties, have demonstrated high efficacy in converting various epoxides to their corresponding cyclic carbonates with yields of up to 99% under mild conditions. nih.gov The proposed mechanism for this reaction in the presence of catalysts like quaternary ammonium (B1175870) salts involves a nucleophilic attack of the anion on the epoxy ring, followed by the reaction of the resulting alkoxide with CO₂. Subsequent intramolecular displacement leads to the formation of the cyclic carbonate. mdpi.com

Palladium-catalyzed carbonylation reactions are also a powerful tool in organic synthesis for creating carbonyl-containing compounds. nih.govnih.govresearchgate.net These methods have been applied to a wide array of substrates, and while direct examples with this compound are not specified, the versatility of palladium catalysis suggests its potential applicability. The reaction conditions for such transformations can vary, with some processes occurring at atmospheric pressure, which is advantageous from an economic standpoint.

The resulting cyclopentadecane-1,2-carbonate from the carbonylation of this compound would be a valuable intermediate for further synthetic manipulations, serving as a protected diol or as a precursor to other functional groups.

Table 1: Examples of Catalytic Systems for the Carbonylation of Epoxides

Catalyst SystemEpoxide Substrate (Example)Reaction ConditionsYield (%)Reference
Bifunctional Phosphonium Salts1,2-Butylene Oxide45 °Cup to 99% nih.gov
Lignocellulosic Residues with Nucleophiles1,2-EpoxyhexaneModerate Temperatures- researchgate.net
Titanium Alkoxide Complexes/Tetrabutylammonium SaltsPropylene Oxide, Styrene Oxide100 °C, 10 bar CO₂- researchgate.net
Schiff Base Iron(III) Complexes/Onium SaltsVarious Epoxides-- researchgate.net
Palladium Iodide-Based CatalystsFunctionalized AlkynesVaries- unipr.itmdpi.com

Functional Group Interconversions Post-Epoxidation

Following the initial epoxidation to form this compound, a plethora of functional group interconversions can be employed to introduce diverse chemical moieties. The epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions, leading to a variety of functionalized cyclopentadecane derivatives.

Hydrolysis to Diols: Acid-catalyzed hydrolysis of this compound would yield cyclopentadecane-1,2-diol. The stereochemical outcome of this reaction is typically a trans-diol due to the backside attack of water on the protonated epoxide. askfilo.com This diol can serve as a precursor for the synthesis of other macrocyclic compounds.

Reduction to Alcohols: The reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.comadichemistry.combyjus.com The reaction proceeds via a nucleophilic attack of a hydride ion on one of the epoxide carbons, resulting in the formation of a single alcohol after workup. The regioselectivity of the hydride attack is generally at the less sterically hindered carbon of the epoxide. byjus.com

Conversion to Amino Alcohols: The ring-opening of this compound with amines or azide-containing reagents can produce valuable 1,2-amino alcohols. organic-chemistry.orgorganic-chemistry.orgnih.govdiva-portal.org These compounds are important building blocks in the synthesis of biologically active molecules and chiral ligands. nih.govdiva-portal.org For example, reaction with sodium azide followed by reduction would yield a 1,2-amino alcohol. Alternatively, direct reaction with amines under appropriate catalytic conditions can also afford the desired amino alcohol derivatives.

Table 2: Potential Functional Group Interconversions of this compound

Reagent(s)ProductFunctional Group Transformation
H₃O⁺Cyclopentadecane-1,2-diolEpoxide → Diol
1. LiAlH₄ 2. H₂OCyclopentadecanolEpoxide → Alcohol
1. NaN₃ 2. Reduction2-Aminocyclopentadecan-1-olEpoxide → Amino Alcohol
RNH₂2-(Alkylamino)cyclopentadecan-1-olEpoxide → Amino Alcohol

Cycloaddition Reactions Involving Epoxides

While epoxides are not classical 1,3-dipoles, they can participate in cycloaddition reactions with suitable reagents, leading to the formation of five-membered heterocyclic rings. These reactions expand the synthetic utility of this compound by providing routes to novel macrocyclic structures.

One notable example is the reaction of epoxides with carbon disulfide (CS₂). This reaction can lead to the formation of cyclic dithiocarbonates, specifically 1,3-oxathiolane-2-thiones. researchgate.net The reaction is often catalyzed and proceeds under mild, solvent-free conditions. researchgate.net

Another potential cycloaddition is the [3+2] reaction with azides. While not a direct reaction with the epoxide itself, the epoxide can be converted to a species that then undergoes cycloaddition. For instance, vinyl epoxides can react with azides in the presence of a copper catalyst to form cyclopentene derivatives with the azide functionality retained, which can then be further transformed. nih.gov

Although specific examples involving this compound are not detailed in the provided search results, the general reactivity patterns of epoxides in cycloaddition reactions suggest that this macrocyclic epoxide could serve as a substrate for the synthesis of various five-membered heterocyclic systems fused to the cyclopentadecane ring.

Computational and Theoretical Investigations of 1,2 Epoxycyclopentadecane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer profound insights into the electronic makeup of a molecule. northwestern.edu For 1,2-Epoxycyclopentadecane, these calculations can illuminate the nature of its chemical bonds, the distribution of electrons, and the energetic consequences of its cyclic structure. Such calculations can range from Hartree-Fock theory to more accurate methods like Density Functional Theory (DFT) and coupled-cluster approaches. researchgate.netmdpi.com

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.org It is a combination of angle strain (deviation from ideal tetrahedral angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). chemistrysteps.com

Computational methods can quantify the total strain energy by comparing the calculated heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue. oup.com Energetic profiles can be mapped by calculating the relative energies of various possible conformations (isomers), identifying the most stable, low-energy structures. For a large macrocycle, this potential energy surface is complex, with numerous local minima.

Strain ComponentSmall Rings (e.g., Cyclopropane)Large Macrocycles (e.g., Cyclopentadecane)Impact on this compound
Angle Strain High; C-C-C angles are forced to be ~60°, far from the ideal 109.5°. wikipedia.orgLow; the ring is flexible enough to adopt conformations with near-ideal bond angles.Localized high angle strain within the epoxide ring; minimal angle strain in the C15 macrocycle backbone.
Torsional Strain High; C-H bonds on adjacent carbons are fully eclipsed. libretexts.orgModerate to High; certain conformations can lead to eclipsing interactions along the hydrocarbon chain.A significant contributor to the overall energy, as the chain must twist to accommodate the epoxide and avoid H-H eclipsing.
Transannular Strain Not applicable.High; steric repulsion between atoms on opposite sides of the ring that are forced into proximity. libretexts.orgA primary destabilizing factor; hydrogen atoms across the macrocycle can clash in many potential conformations.

This table provides a conceptual comparison of strain components in different ring sizes.

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that are delocalized over the entire molecule. scribd.comsolubilityofthings.com This approach is invaluable for understanding the electronic structure and reactivity of the epoxide functional group in this compound.

The bonding in the three-membered epoxide ring can be described by a Walsh model, involving "bent" bonds formed from the overlap of sp³-hybridized orbitals. The key molecular orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : In an epoxide, the HOMO is typically associated with the lone pairs of the oxygen atom. It represents the site of initial interaction with electrophiles (e.g., a proton in acid-catalyzed ring-opening).

LUMO : The LUMO is generally a combination of the antibonding σ* orbitals of the C-C and C-O bonds within the ring. oup.com This orbital is the primary site for attack by nucleophiles. The energy of the LUMO can be correlated with the molecule's ability to accept an electron. oup.com

Quantum chemical software can calculate the energies and visualize the shapes of these frontier orbitals, providing a clear picture of the molecule's electronic susceptibility and predicting its chemical behavior. tcd.ie

Molecular OrbitalDescriptionRole in Reactivity of this compound
HOMO Highest Occupied Molecular Orbital; primarily composed of oxygen lone-pair p-orbitals.Site of protonation or Lewis acid coordination, initiating electrophilic ring-opening reactions.
LUMO Lowest Unoccupied Molecular Orbital; primarily composed of C-O σ* antibonding orbitals.Site of nucleophilic attack during ring-opening reactions. Its energy indicates the epoxide's susceptibility to nucleophiles.
Bonding MOs Orbitals describing the C-C and C-O σ bonds.Responsible for the structural integrity of the epoxide ring. Their strained nature (poor overlap) contributes to the ring's reactivity.

This table summarizes the key molecular orbitals of the epoxide moiety and their functional roles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for elucidating the detailed step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine activation energy barriers and predict reaction kinetics. nih.gov DFT is a commonly used method for this purpose due to its balance of accuracy and computational cost.

For this compound, a key reaction is the acid-catalyzed ring-opening. Computational modeling can be used to investigate this mechanism in detail:

Reactant Modeling : The initial structures of the epoxide and the nucleophile (e.g., water) are optimized.

Protonation : The model would show the epoxide oxygen being protonated by an acid, forming a highly reactive oxonium ion intermediate.

Transition State Search : A transition state search algorithm is used to locate the highest-energy point along the reaction coordinate. This corresponds to the nucleophile attacking one of the epoxide carbons while the C-O bond begins to break. The structure and energy of this transition state are critical for understanding the reaction rate.

Product Formation : The simulation follows the reaction coordinate downhill from the transition state to the final ring-opened product (a 1,2-diol).

This computational approach allows for the comparison of different possible pathways (e.g., attack at the C1 vs. C2 position) and provides a molecular-level understanding of the factors controlling the reaction's outcome.

Computational StepObjectiveInformation Gained
Geometry Optimization Find the lowest energy structure for reactants, intermediates, and products.Bond lengths, bond angles, and relative stabilities of all species.
Frequency Calculation Confirm that optimized structures are true minima or transition states.Zero-point vibrational energies; characterization of stationary points.
Transition State Search Locate the maximum energy structure along the reaction pathway.The geometry of the activated complex and the activation energy barrier (kinetics).
Intrinsic Reaction Coordinate (IRC) Map the path connecting the transition state to the reactants and products.Confirmation that the correct transition state has been found for the desired reaction.

This table outlines the typical workflow for computationally modeling a chemical reaction mechanism.

Transition State Analysis of Epoxidation Pathways

Prediction of Regioselectivity and Stereoselectivity in Reactions

There is no available literature on the theoretical prediction of regioselectivity and stereoselectivity for reactions involving this compound. This type of investigation would typically use computational models to predict the outcome of reactions, such as nucleophilic ring-opening, by analyzing the electronic and steric factors that govern the reaction at different sites of the molecule.

Prediction of Reactivity and Selectivity Profiles

No computational studies predicting the reactivity and selectivity profiles of this compound could be located. Such predictions often rely on calculated molecular descriptors and reactivity indices to forecast how the molecule will behave in different chemical environments.

Machine Learning and Artificial Intelligence Applications in Epoxide Chemistry

While machine learning and artificial intelligence are increasingly used in chemistry to predict reaction outcomes and optimize processes, no specific applications of these technologies to this compound have been reported in the literature.

Predictive Modeling for Synthetic Outcomes

No predictive models for the synthetic outcomes of reactions involving this compound were found. These models are typically built on large datasets of experimental results to train algorithms that can predict the products and yields of new reactions.

Data-Driven Insights into Reaction Optimization

There are no data-driven studies on the optimization of reactions involving this compound. This area of research uses statistical methods and machine learning to analyze experimental data and identify the optimal conditions for a chemical transformation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Epoxycyclopentadecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1,2-Epoxycyclopentadecane. uobasrah.edu.iq It provides precise information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the protons on the epoxide ring are expected to resonate in a characteristic downfield region compared to the aliphatic methylene (B1212753) protons of the cyclopentadecane (B1582441) ring. libretexts.org Protons attached to the carbons of the epoxide ring typically show resonances between 2.5 and 3.5 ppm. libretexts.org The large aliphatic ring consists of multiple methylene (CH₂) groups, which would result in a complex, overlapping multiplet in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the epoxide ring in this compound are expected to appear in a distinct region of the spectrum, generally between 40 and 60 ppm. libretexts.org The numerous methylene carbons of the large cyclopentadecane ring would produce a series of signals in the aliphatic region (approximately 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H (Epoxide)~2.9 - 3.2 (m)~50 - 55
C2-H (Epoxide)~2.7 - 3.0 (m)~50 - 55
C3-C15 (-CH₂ -)~1.2 - 1.8 (m)~25 - 30

Note: These are estimated values based on analogous epoxide structures. Actual values may vary. 'm' denotes multiplet.

Two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the epoxide protons and the protons on the adjacent methylene groups of the cyclopentadecane ring, confirming their connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum would definitively assign which protons are attached to which carbon atoms, for example, linking the epoxide proton signals to the corresponding epoxide carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the epoxide ring in relation to the large cyclopentadecane ring.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their native solid form. preprints.org For this compound, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be employed. nih.govwiley.com This methodology is particularly useful for studying crystalline and amorphous solids, providing information on molecular conformation and packing in the solid state, which can differ significantly from the solution state. preprints.orgmdpi.com By analyzing the chemical shifts and line widths in the ssNMR spectrum, one can probe the local environment and conformational heterogeneity of this compound in its bulk form. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. jmchemsci.combiomedpharmajournal.org this compound, being a relatively nonpolar molecule, could be analyzed by GC-MS. The gas chromatograph would separate it from other components in a mixture based on boiling point and polarity, and the mass spectrometer would then provide a mass spectrum for identification. botanyjournals.com The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound and a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile samples or complex matrices, LC-MS/MS is the method of choice. nih.govnih.govrsc.org Liquid chromatography separates the components of the mixture, and the tandem mass spectrometer provides two stages of mass analysis. nih.gov This technique is highly sensitive and selective, allowing for the quantification of this compound even at low concentrations in complex biological or environmental samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. thermofisher.com For this compound, HRMS would be used to measure its exact mass. This experimental mass can then be compared to the calculated theoretical mass for the molecular formula C₁₅H₂₈O, providing definitive confirmation of its elemental composition. researchgate.net

Fragmentation Pathway Analysis

In mass spectrometry, particularly under electron ionization (EI), this compound undergoes fragmentation, creating a unique pattern of ions that is instrumental for its identification. The molecular ion (M•+), formed by the loss of an electron, is often energetically unstable and breaks down into smaller, more stable fragments. libretexts.orgchemguide.co.uk The fragmentation pathways are dictated by the structure of the molecule, namely the strained three-membered epoxide ring and the large hydrocarbon chain.

Key fragmentation processes for cyclic epoxides like this compound typically include:

Alpha-Cleavage: This is a common pathway for ethers and epoxides. The cleavage of the carbon-carbon bond adjacent to the oxygen atom can occur. This results in the opening of the cyclopentadecane ring and the formation of a radical cation.

Ring Opening followed by Rearrangement: The epoxide ring can open to form a more stable carbocation, which can then undergo subsequent rearrangements and fragmentation. This often involves hydrogen transfers.

Loss of Small Neutral Molecules: Fragmentation can proceed via the elimination of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), or ethylene (B1197577) (C₂H₄), leading to characteristic peaks in the mass spectrum.

Alkyl Chain Fragmentation: The large cyclopentadecane ring can fragment similarly to a long-chain alkane, resulting in a series of ion clusters separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

The resulting mass spectrum is a plot of ion abundance versus their mass-to-charge ratio (m/z). The pattern of peaks, including the molecular ion and various fragment ions, serves as a fingerprint for the compound's structure.

Below is a table of potential fragments resulting from the mass spectrometric analysis of this compound (Molecular Weight: 224.39 g/mol ).

m/z (Mass-to-Charge Ratio) Possible Fragment Identity/Origin Fragmentation Pathway
224[C₁₅H₂₈O]•+Molecular Ion (M•+)
209[C₁₄H₂₅O]+Loss of a methyl radical (•CH₃)
195[C₁₃H₂₃O]+Loss of an ethyl radical (•C₂H₅)
181[C₁₂H₂₁O]+Loss of a propyl radical (•C₃H₇)
Various peaks (e.g., 97, 83, 69, 55)[CₙH₂ₙ₋₁]+ or [CₙH₂ₙ₊₁]+Cleavage of the hydrocarbon ring

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are highly effective for identifying the characteristic functional groups, namely the epoxide ring and the polymethylene chain.

Attenuated Total Reflection (ATR) is a widely used sampling technique in IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. wikipedia.organton-paar.com The technique is based on the principle of total internal reflection. anton-paar.com An infrared beam is passed through a crystal of high refractive index (the ATR crystal), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal. wikipedia.orgunige.ch This interaction allows for the absorption of IR radiation by the sample, generating a spectrum.

For this compound, ATR-IR is advantageous for both surface and bulk analysis:

Surface Analysis: The shallow penetration depth of the evanescent wave (typically 0.5-2 micrometers) makes ATR-IR highly surface-sensitive. wikipedia.org This allows for the characterization of the compound on a surface or the analysis of surface modifications without interference from the bulk material.

Bulk Analysis: Since the sample is analyzed directly, ATR-IR provides a rapid and representative spectrum of the bulk material, whether in liquid or solid form. It avoids the need for preparing thin films or KBr pellets, which can sometimes alter the sample's properties.

Key vibrational bands for this compound in an IR spectrum include:

Epoxide Ring Vibrations: The C-O-C asymmetric stretching of the epoxide ring typically appears in the 850-950 cm⁻¹ region. The symmetric "ring breathing" mode is often observed near 1250 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ groups of the cyclopentadecane ring are found in the 2850-2960 cm⁻¹ region.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Infrared (IR) imaging and micro-spectroscopy are advanced techniques that combine microscopy with IR spectroscopy to provide spatially resolved chemical information. nih.gov These methods allow for the visualization of the distribution of chemical components within a sample on a microscopic scale.

By coupling an FTIR spectrometer to a microscope, it is possible to acquire a full IR spectrum at each pixel of a defined area. This generates a "hyperspectral image," a chemical map showing the spatial distribution and concentration of different molecular species. nih.gov

For this compound, IR micro-spectroscopy could be applied to:

Analyze Mixtures: Determine the distribution and domain size of this compound within a polymer blend or a formulated product.

Monitor Reactions: Spatially resolve the conversion of the epoxide ring during a reaction on a surface or within a matrix. For example, one could map the disappearance of the characteristic epoxide absorption band and the appearance of new bands corresponding to the reaction product.

Identify Contaminants: Locate and identify microscopic impurities or defects within a sample of this compound.

The spatial resolution achievable is typically on the order of a few micrometers, limited by the diffraction of infrared light. Synchrotron-based sources can provide higher brightness and improved spatial resolution for more demanding applications. nih.gov

Infrared spectroscopy can be used not only for qualitative identification but also for quantitative analysis. The Beer-Lambert law states that the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding functional group.

To perform a quantitative analysis of this compound, the following steps are typically taken:

Selection of an Analytical Band: An isolated and strong absorption band unique to the molecule, such as the epoxide ring's C-O-C stretching vibration, is chosen. This band should be free from interference from other components in the sample matrix.

Preparation of Standards: A series of calibration standards with known concentrations of this compound in a suitable solvent (that does not absorb in the region of interest) are prepared.

Measurement of Spectra: The IR spectra of the standards are recorded under identical conditions (e.g., path length, temperature).

Creation of a Calibration Curve: A calibration curve is constructed by plotting the absorbance of the analytical band against the concentration of the standards. This plot should be linear according to the Beer-Lambert law.

Analysis of Unknown Sample: The spectrum of the unknown sample is measured, and the absorbance of the analytical band is determined. The concentration of this compound in the unknown sample can then be calculated from the calibration curve.

Chemometric methods, such as partial least squares (PLS) or principal component analysis (PCA), can be employed for more complex mixtures where spectral overlap is an issue, allowing for the simultaneous quantification of multiple components. researchgate.net

Strategic Chemical Derivatization for Enhanced Analytical Detection and Resolution

Chemical derivatization is a process where the analyte of interest is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. spectroscopyonline.com For this compound, derivatization can significantly improve its detectability and separation in both mass spectrometry and chromatography.

Derivatization for Improved Ionization Efficiency in Mass Spectrometry

In mass spectrometry, the efficiency of ionization of an analyte is crucial for achieving high sensitivity. This compound may not ionize efficiently under certain conditions. Derivatization can be employed to introduce a functional group that is more readily ionized.

One common strategy for epoxides is to perform a ring-opening reaction. For example, reaction with a thiol-containing reagent can introduce a sulfur atom, which can enhance ionization in certain mass spectrometric techniques. nih.gov Another approach is to introduce a group that readily accepts a proton, such as a pyridinyl group, which can improve signal intensity in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The choice of derivatizing agent depends on the specific ionization technique being used and the desired fragmentation pattern for structural elucidation. spectroscopyonline.com

Table 3: Derivatization Strategies for Enhanced MS Detection of Epoxides

Derivatizing AgentReaction TypeFunctional Group IntroducedBenefit for MS Analysis
Thiol Reagents (e.g., 2,3,5,6-tetrafluorobenzenethiol) Nucleophilic ring-openingThioetherPromotes favorable mass fragmentation. nih.gov
3-Pyridylcarbinol Esterification (after hydrolysis of epoxide)Pyridinylmethyl esterEnhances ionization and provides characteristic fragmentation for isomer identification. nih.gov
Girard's Reagents Reaction with carbonyls (after isomerization)Quaternary ammonium (B1175870) saltIntroduces a permanent positive charge, improving ESI efficiency. spectroscopyonline.com

Derivatization for Chromatographic Separation and Detectability

Derivatization can also be used to improve the chromatographic properties of this compound. By altering its polarity and volatility, separation from interfering matrix components can be enhanced. chromatographytoday.comchromatographyonline.com Furthermore, derivatization can be used to introduce a chromophore or fluorophore into the molecule, allowing for highly sensitive detection by UV-Vis or fluorescence detectors, respectively. xjtu.edu.cnnih.gov

For example, reacting this compound with a reagent containing a naphthalene (B1677914) group can produce a highly fluorescent derivative, enabling detection at very low concentrations. nih.gov This is particularly useful when analyzing samples with complex matrices where the concentration of the analyte is low. The choice of derivatization reagent will depend on the analytical detector being used and the desired improvement in chromatographic behavior. xjtu.edu.cn

Table 4: Derivatization for Improved Chromatographic Performance

Derivatization GoalExample ReagentProperty ModifiedChromatographic Advantage
Increase Volatility for GC Silylating agents (e.g., BSTFA)Polarity reductionImproved peak shape and earlier elution. nih.gov
Enhance UV Detection Benzoyl chlorideIntroduction of a chromophoreAllows for sensitive detection using a UV detector.
Enable Fluorescence Detection 1-Naphthalenyl hydrazineIntroduction of a fluorophoreEnables highly sensitive and selective detection. nih.gov
Improve Separation of Isomers Chiral derivatizing agentFormation of diastereomersAllows separation of enantiomers on a non-chiral column. nih.gov

Validation Methodologies for Analytical Procedures (e.g., specificity, linearity, accuracy, precision)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. fda.gov For the analysis of this compound, a comprehensive validation study must be conducted to ensure the reliability and accuracy of the results. The key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, and precision. europa.eueuropa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, specificity is typically demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks. europa.eunih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. gmpinsiders.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. pharmavalidation.in

Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. europa.eugmpinsiders.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmavalidation.inresearchgate.net

Table 5: Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterDefinitionTypical Assessment MethodCommon Acceptance Criteria
Specificity Ability to measure the analyte in the presence of interferences. europa.euAnalysis of blank and spiked samples; peak purity analysis.No interfering peaks at the retention time of the analyte; peak purity index > 0.99. nih.gov
Linearity Proportionality of the signal to the analyte concentration. gmpinsiders.comAnalysis of at least 5 standards over the desired concentration range.Correlation coefficient (r²) ≥ 0.99. researchgate.net
Accuracy Closeness of the measured value to the true value. elementlabsolutions.comAnalysis of a certified reference material or spiked samples.Recovery of 80-120% of the true value. europa.eu
Precision Agreement between repeated measurements. elementlabsolutions.comRepeated analysis of a homogeneous sample (at least 6 replicates).Relative Standard Deviation (RSD) ≤ 2% for the assay. pharmavalidation.inmdpi.com

Future Directions and Emerging Research Avenues for 1,2 Epoxycyclopentadecane

Development of Next-Generation Catalytic Systems for Sustainable Synthesis

The environmentally conscious synthesis of 1,2-Epoxycyclopentadecane is a critical area for future research. The development of next-generation catalytic systems will focus on efficiency, selectivity, and sustainability, moving away from traditional stoichiometric oxidants.

Key research thrusts in this area include:

Heterogeneous Catalysis: The design of robust, reusable solid catalysts is a paramount objective. researchgate.net Systems such as cobalt nanoparticles supported on magnesium oxide (CoNPs@MgO) have shown high efficacy in the epoxidation of various olefins and could be adapted for the synthesis of this compound. beilstein-journals.org The development of catalysts that can be easily recovered and reused without significant loss of activity will be crucial for industrial-scale production. beilstein-journals.org

Iron-Based Catalysis: The use of earth-abundant and non-toxic metals like iron is a key trend in sustainable chemistry. nih.gov Research into iron(III) salen complexes, which can utilize air as the primary oxidant, presents a particularly green and cost-effective approach for olefin epoxidation. nih.gov Tailoring these catalysts to accommodate the large ring of cyclopentadecene will be a significant research challenge.

Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. Dyes such as rhodamine B and methylene (B1212753) blue have been investigated as organocatalysts for the cycloaddition of CO2 to epoxides, demonstrating the potential of organic molecules to catalyze epoxide transformations. Future work could explore the use of similar organocatalysts for the direct epoxidation of cyclopentadecene.

Catalyst TypePotential Advantages for this compound SynthesisKey Research Challenges
Heterogeneous Catalysts High stability, ease of separation and recyclability, potential for continuous flow processes. researchgate.netCatalyst deactivation, mass transfer limitations for the large substrate.
Iron-Based Catalysts Utilizes an abundant and non-toxic metal, can use air as a green oxidant. nih.govCatalyst stability and turnover numbers, selectivity for the macrocyclic epoxide.
Organocatalysts Metal-free, avoiding heavy metal contamination of the product, often milder reaction conditions. Lower catalytic activity compared to metal-based systems, catalyst stability under oxidative conditions.

Exploration of Bio-Inspired Synthetic Routes and Biotransformations

Nature provides a rich source of inspiration for the development of novel and highly selective synthetic methods. Bio-inspired and biocatalytic approaches for the synthesis of this compound are expected to be a major focus of future research.

Emerging research in this domain includes:

Enzymatic Epoxidation: The use of enzymes, such as lipases and monooxygenases, offers a green and highly selective route to epoxides. mdpi.commdpi.com For instance, immobilized lipases have been successfully used for the epoxidation of cyclooctene, suggesting that similar systems could be developed for the larger cyclopentadecene ring. mdpi.com The kinetics of enzymatic epoxidation, as demonstrated with Pseudomonas oleovorans, can be complex and substrate-dependent, necessitating careful optimization for macrocyclic olefins. nih.govnih.gov

Bioinspired Cascade Reactions: The biosynthesis of many complex natural products involves intricate cascade reactions initiated by the opening of an epoxide ring. semanticscholar.orgnih.govfu-berlin.de Research into mimicking these biosynthetic pathways could lead to the development of novel one-pot syntheses of complex molecules derived from this compound. semanticscholar.orgnih.govfu-berlin.de

Chemoenzymatic Synthesis: Combining the advantages of both chemical and enzymatic catalysis can lead to highly efficient and selective synthetic routes. mdpi.com For example, a chemoenzymatic approach could be used to first synthesize a precursor that is then selectively epoxidized by an enzyme to yield this compound.

Biocatalytic ApproachPotential Advantages for this compound SynthesisKey Research Challenges
Whole-Cell Biocatalysis Cofactor regeneration is handled by the cell's metabolism, potentially lower cost. nih.govSubstrate and product toxicity to the cells, complex optimization.
Isolated Enzyme Catalysis Higher purity of the final product, easier to optimize reaction conditions. mdpi.comEnzyme stability and cost, need for cofactor regeneration in some cases.
Bio-inspired Catalysis Can lead to novel and complex molecular architectures in a single step. semanticscholar.orgnih.govfu-berlin.deMimicking the complexity and efficiency of natural systems is highly challenging.

Advanced Materials Science Applications as Precursors for Polymerization and Cross-linking

The reactive epoxide ring of this compound makes it a valuable monomer for the synthesis of novel polymers and as a cross-linking agent for advanced materials.

Future research in materials science could focus on:

Ring-Opening Polymerization (ROP): this compound can undergo ROP to produce polyethers with unique properties. researchgate.netnih.govresearchgate.net The large, flexible 15-membered ring could impart interesting thermal and mechanical properties to the resulting polymers. Research into heterometallic catalysts for ROP could lead to enhanced control over the polymerization process and the final polymer architecture. ed.ac.uk

Cross-linking Agent: The bifunctional nature of the epoxide allows it to react with various functional groups, making it a potential cross-linking agent for resins and polymers. nagase.comstackexchange.comyoutube.com Incorporating the large macrocyclic structure of this compound into a polymer network could enhance properties such as flexibility, impact resistance, and thermal stability. mdpi.comnih.gov

Functional Polymers: The epoxide group can be readily functionalized, allowing for the synthesis of a wide range of functional polymers. For example, post-polymerization modification of polymers containing this compound units could be used to introduce specific functionalities for applications in drug delivery, sensors, or smart materials.

Integration of In Silico and Experimental Methodologies for Rational Design

The combination of computational modeling and experimental work is a powerful tool for accelerating the discovery and optimization of new catalysts and materials.

Future research will likely involve:

Computational Catalyst Design: In silico methods can be used to design and screen potential catalysts for the synthesis of this compound, minimizing the need for extensive experimental work. researchgate.net Quantum chemical methods can predict reaction kinetics and help in understanding the catalytic mechanism. researchgate.net

Modeling of Polymerization Processes: Computational studies can provide insights into the mechanism of epoxy-amine reactions and the kinetics of cross-linking, aiding in the design of new polymer systems based on this compound. researchgate.net

Predictive Material Properties: Molecular dynamics simulations can be used to predict the physical and chemical properties of polymers derived from this compound, guiding the rational design of materials with specific functionalities.

Interdisciplinary Research with Emerging Fields in Chemical Science

The unique properties of this compound make it a versatile building block for interdisciplinary research, bridging the gap between organic synthesis, materials science, and supramolecular chemistry.

Potential areas for interdisciplinary collaboration include:

Supramolecular Chemistry: As a macrocyclic compound, this compound can be used as a building block for the synthesis of more complex supramolecular architectures, such as catenanes and rotaxanes. royalsocietypublishing.org The epoxide functionality allows for the covalent capture of threaded guests or the linking of macrocycles into larger assemblies.

Smart Materials: The incorporation of this compound into polymer networks could lead to the development of "smart" materials that respond to external stimuli. For example, the flexible macrocyclic unit could impart shape-memory or self-healing properties to the material.

Biomedical Applications: Polyesters and polycarbonates derived from the ring-opening copolymerization of epoxides are being explored for biomedical applications. nih.gov Polymers based on this compound could offer unique biocompatibility and degradation profiles, making them suitable for use in drug delivery systems or tissue engineering scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2-Epoxycyclopentadecane in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is advised for volatile handling .
  • Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Storage : Store in airtight containers away from light and moisture, and monitor degradation over time .

Q. How can researchers verify the purity of this compound following synthesis?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) for quantitative analysis, as >95% purity is achievable for analogous epoxides .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~240 g/mol for C16 epoxides) and fragmentation patterns .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to detect impurities (e.g., unreacted precursors or byproducts) .

Q. What spectroscopic methods are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • FT-IR : Identify epoxy ring vibrations (~850–950 cm1^{-1}) and alkyl chain absorptions .
  • NMR : Use 1^1H NMR to resolve protons adjacent to the epoxy group (δ 2.5–3.5 ppm) and 13^{13}C NMR for epoxy carbons (δ 45–60 ppm) .
  • X-ray Crystallography : For crystalline derivatives, confirm bond angles and stereochemistry .

Advanced Research Questions

Q. How do catalytic systems influence the synthesis efficiency of epoxides like this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition metal catalysts (e.g., FeCl3_3) for epoxidation of cyclopentadecene, monitoring yield via GC .
  • Promoter Effects : Evaluate additives like NaCl, which may stabilize intermediates (e.g., Na[Fe(C2H4Cl)4]) and enhance reaction rates .
  • Kinetic Studies : Use stopped-flow techniques to measure activation parameters and propose hetero-homogeneous mechanisms .

Q. What strategies resolve contradictions in stereoisomerism data for cyclopentadecane epoxides?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin columns) to separate enantiomers .
  • Computational Modeling : Use DFT calculations to predict stability of stereoisomers and compare with experimental data .
  • Dynamic NMR : Detect ring-flipping barriers in cyclopentadecane derivatives to assess conformational rigidity .

Q. How to design experiments to study degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose samples to heat (40–60°C), UV light, or humidity, and monitor degradation via GC-MS .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O) to trace epoxy ring-opening reactions .
  • Toxicity Assays : Partner with biomedical labs to assess degradation byproducts using in vitro cell models .

Q. What statistical methods are appropriate for analyzing reaction kinetics in epoxide formation?

  • Methodological Answer :

  • Nonlinear Regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order models) using software like MATLAB or Python .
  • Error Analysis : Calculate uncertainties in rate constants via Monte Carlo simulations or error propagation formulas .
  • Multivariate Analysis : Apply PCA or PLS to correlate catalyst properties (e.g., surface area, acidity) with reaction efficiency .

Q. How to assess mechanistic hypotheses in catalytic epoxidation using computational models?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate catalyst-substrate interactions to identify transition states .
  • QSPR Models : Relate catalyst descriptors (e.g., Hammett acidity) to epoxidation yields via machine learning .
  • Experimental Validation : Compare computational predictions with in situ FT-IR or Raman spectroscopy data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.